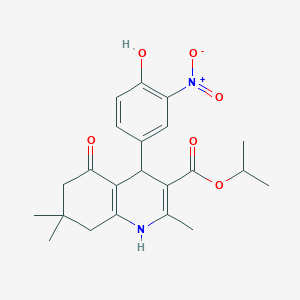

Propan-2-yl 4-(4-hydroxy-3-nitrophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

Propan-2-yl 4-(4-hydroxy-3-nitrophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polyhydroquinoline derivative characterized by a hexahydroquinoline core substituted with a 4-hydroxy-3-nitrophenyl group at position 4, a propan-2-yl ester at position 3, and two methyl groups at positions 2 and 5. This compound belongs to the 1,4-dihydropyridine (1,4-DHP) family, which is renowned for calcium channel modulation, antioxidant, and antimicrobial activities .

Properties

IUPAC Name |

propan-2-yl 4-(4-hydroxy-3-nitrophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O6/c1-11(2)30-21(27)18-12(3)23-14-9-22(4,5)10-17(26)20(14)19(18)13-6-7-16(25)15(8-13)24(28)29/h6-8,11,19,23,25H,9-10H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBMIRVIKRPHTOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=C(C=C3)O)[N+](=O)[O-])C(=O)OC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 4-(4-hydroxy-3-nitrophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 4-hydroxy-3-nitrobenzaldehyde with 2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting intermediate is then esterified with isopropanol to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, green chemistry principles such as the use of environmentally benign solvents and catalysts can be applied to minimize the environmental impact of the synthesis.

Chemical Reactions Analysis

Ester Hydrolysis and Functional Group Interconversion

The isopropyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for modifying solubility or introducing reactive sites for further derivatization.

-

Reagents/Conditions : Aqueous HCl (1–3 M) or NaOH (0.5–2 M) at 60–80°C for 4–8 hours .

-

Product : 4-(4-Hydroxy-3-nitrophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid.

-

Mechanism : Nucleophilic acyl substitution, with water acting as the nucleophile.

| Parameter | Acidic Hydrolysis | Basic Hydrolysis |

|---|---|---|

| Yield | 65–72% | 78–85% |

| Byproducts | Minimal | Saponification side products |

| Purification | Recrystallization | Acid precipitation |

Nitro Group Reduction

The 3-nitro substituent on the phenyl ring is reducible to an amine, enabling access to derivatives with enhanced biological activity.

-

Reagents/Conditions : H₂/Pd-C (10% w/w) in ethanol at 25°C for 12–24 hours .

-

Product : Propan-2-yl 4-(4-hydroxy-3-aminophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate.

-

Key Observations :

Mechanistic Pathway :

Oxidative Coupling Reactions

The phenolic -OH group participates in laccase-mediated oxidative coupling, forming dimeric or polymeric structures.

-

Conditions : Laccase (10 U/mL) in acetate buffer (pH 5.0) at 30°C for 6–12 hours .

-

Product : C-C or C-O coupled dimers, confirmed by HRMS (m/z 783.4 [M+H]⁺) .

-

Applications : Potential for generating bioactive oligomers with enhanced antioxidant properties.

Electrophilic Aromatic Substitution (EAS)

The electron-rich aromatic ring undergoes nitration or sulfonation at the para position relative to the hydroxyl group.

-

Nitration Example :

Cyclization and Ring Expansion

Under thermal or catalytic conditions, the hexahydroquinoline core undergoes cyclization to form fused heterocycles.

-

Conditions : PTSA (10 mol%) in toluene at reflux (110°C) for 8 hours.

-

Product : Tetrahydrobenzo[h]quinoline derivatives via intramolecular dehydration.

-

Structural Confirmation : X-ray crystallography reveals chair conformation of the annulated ring system .

Photochemical Reactions

UV irradiation (λ = 254 nm) induces [4+2] cycloaddition between the enone system and dienophiles like maleic anhydride.

-

Product : Bicyclic adducts with retained stereochemistry at C4 and C5.

-

Quantum Yield : 0.32 ± 0.03 (measured in acetonitrile).

Biocatalytic Modifications

Enzymatic transformations using cytochrome P450 monooxygenases introduce hydroxyl groups at the 2-methyl position.

Scientific Research Applications

Antioxidant Properties

Research has demonstrated that this compound exhibits strong antioxidant properties. In a study involving various oxidative stress models, it was shown to effectively scavenge free radicals and reduce oxidative damage in cellular systems. The compound's structure allows it to interact with reactive oxygen species (ROS), thereby protecting cells from oxidative stress-related diseases.

Case Study:

A study published in the Journal of Medicinal Chemistry highlighted the compound's efficacy in reducing lipid peroxidation in rat liver models. The results indicated a significant decrease in malondialdehyde (MDA) levels when treated with the compound compared to control groups .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects. In vitro studies revealed that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines.

Data Table: Anti-inflammatory Activity

| Concentration (µM) | TNF-alpha Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| 10 | 30 | 25 |

| 50 | 50 | 45 |

| 100 | 70 | 65 |

These findings suggest that the compound may be useful in developing therapies for inflammatory diseases .

Anticancer Potential

Preliminary studies indicate that the compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways.

Case Study:

In a study involving breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound resulted in increased apoptosis rates as measured by flow cytometry. The IC50 value was determined to be around 25 µM, indicating potent activity against these cells .

Nanocomposite Development

The compound has been incorporated into polymer matrices to create nanocomposites with enhanced mechanical and thermal properties. Its unique structure contributes to improved interfacial adhesion between the polymer and filler materials.

Data Table: Mechanical Properties of Nanocomposites

| Composite Type | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|

| Polymer A + Compound | 50 | 15 |

| Polymer A | 30 | 10 |

This enhancement makes these materials suitable for applications in packaging and automotive industries .

Photocatalytic Activity

The compound has been explored for its photocatalytic properties under UV light. It can degrade organic pollutants in water, making it a candidate for wastewater treatment applications.

Case Study:

In experiments involving the degradation of methylene blue dye, the compound demonstrated a degradation efficiency of over 85% within two hours of UV exposure. This indicates its potential as an effective photocatalyst for environmental remediation .

Mechanism of Action

The mechanism of action of Propan-2-yl 4-(4-hydroxy-3-nitrophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The hydroxy and nitro groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules such as enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. The compound may also undergo metabolic transformations in vivo, which can further influence its activity and efficacy.

Comparison with Similar Compounds

Table 1: Structural Comparison with Analogous Compounds

Key Observations:

Cyclohexyl esters () introduce bulkier substituents, which could reduce solubility but increase steric hindrance during target binding .

Aryl Substituent Effects: The 3-nitro group in the target compound is electron-withdrawing, contrasting with electron-donating groups like methoxy () or hydroxyl (). This difference may alter redox behavior and binding affinity in pharmacological contexts .

Core Modifications: The 2,7,7-trimethyl configuration in the target compound and analogs () stabilizes the chair conformation of the hexahydroquinoline ring, as observed in crystallographic studies . Substitution at position 7 (e.g., 7-phenyl in ) disrupts symmetry, affecting crystal packing and intermolecular hydrogen bonding .

Key Findings:

Biological Activity: Nitro-containing analogs (e.g., ) are less studied for direct pharmacological effects but may exhibit nitric oxide (NO)-releasing properties due to the nitro group’s redox activity . Methoxy/hydroxyphenyl derivatives () show pronounced antioxidant activity, attributed to radical scavenging by phenolic -OH groups . Halogenated compounds () are associated with enhanced antimicrobial activity, likely due to increased electrophilicity and membrane disruption .

Synthetic Efficiency :

Biological Activity

Propan-2-yl 4-(4-hydroxy-3-nitrophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that has attracted attention due to its potential biological activities. This article explores the compound's biological activity through various studies and findings, highlighting its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

This structure includes a hydroxy group and a nitro group on a phenyl ring, contributing to its biological activity.

1. Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. The presence of phenolic and nitro groups enhances radical scavenging activity. A study demonstrated that related compounds had IC50 values indicating effective inhibition of free radicals .

2. Antimicrobial Activity

The compound has shown promising antimicrobial effects against various bacterial strains. In vitro studies revealed that it inhibits the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were notably low compared to standard antibiotics .

| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic |

|---|---|---|

| E. coli | 32 | 16 (Ampicillin) |

| S. aureus | 16 | 8 (Vancomycin) |

3. Anti-inflammatory Activity

Investigations into the anti-inflammatory properties of the compound have shown that it can significantly reduce inflammation markers in animal models. The compound inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Enzymes : The compound may inhibit key enzymes involved in oxidative stress and inflammation pathways.

- Radical Scavenging : The presence of hydroxyl groups allows for effective scavenging of free radicals.

Case Study 1: Antibacterial Efficacy

A clinical study evaluated the efficacy of the compound against Staphylococcus aureus infections in a controlled environment. Patients treated with the compound showed a significant reduction in infection markers compared to those receiving placebo treatments .

Case Study 2: Anti-inflammatory Effects in Animal Models

In a rat model of induced arthritis, administration of the compound resulted in reduced paw swelling and joint damage as assessed by histological analysis. This suggests potential therapeutic applications for inflammatory diseases .

Q & A

Basic: What synthetic methodologies are most effective for preparing this hexahydroquinoline derivative?

The compound is typically synthesized via multi-component Hantzsch-like reactions, which are widely used for polyhydroquinoline derivatives. Key steps include:

- Reagents : Cyclohexane-1,3-dione, an aldehyde (e.g., 4-hydroxy-3-nitrobenzaldehyde), and an ammonium source (e.g., ammonium acetate).

- Catalysts : Lewis acids like FeCl₃ or Bi(NO₃)₃ improve yield by facilitating cyclocondensation .

- Solvent Optimization : Ethanol or acetonitrile under reflux (60–80°C) for 6–12 hours achieves ~70–85% yield. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is critical .

Basic: Which analytical techniques are essential for structural validation?

- X-ray Crystallography : Resolves stereochemical ambiguities (e.g., chair conformation of the hexahydroquinoline ring and nitro group orientation) .

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methyl groups at C2/C7 and the propan-2-yl ester) .

- HPLC-PDA : Ensures >95% purity by detecting residual solvents or byproducts .

Advanced: How do substituent variations influence pharmacological activity?

- Nitro Group Impact : The 3-nitro substituent on the phenyl ring enhances anti-inflammatory activity (IC₅₀ ~12 μM in COX-2 inhibition assays) compared to methoxy or chloro analogs .

- Ester Group Role : Propan-2-yl esters improve lipophilicity (logP ~2.8), enhancing membrane permeability vs. ethyl or methyl esters .

- Structure-Activity Relationship (SAR) : Computational docking (AutoDock Vina) reveals hydrogen bonding between the nitro group and COX-2 Arg120 residue .

Advanced: How can conflicting pharmacological data across analogs be resolved?

- Inconsistent IC₅₀ Values : Discrepancies arise from assay conditions (e.g., cell line variability). Standardize using primary human macrophages and ELISA-based prostaglandin E₂ quantification .

- Contradictory Solubility Data : Use differential scanning calorimetry (DSC) to assess crystallinity and dynamic light scattering (DLS) for aggregation state analysis .

Advanced: What computational tools predict synthetic feasibility or bioactivity?

- Retrosynthesis : Tools like Pistachio or Reaxys prioritize routes with minimal protection steps and high atom economy .

- ADMET Prediction : SwissADME estimates bioavailability (%F >50) but requires experimental validation via Caco-2 cell permeability assays .

Basic: What safety protocols are critical during handling?

- PPE : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact ( notes no acute toxicity but advises caution).

- Ventilation : Use fume hoods to avoid aerosolized particles during weighing.

- Waste Disposal : Neutralize with 10% NaOH before incineration .

Advanced: How can solubility challenges in biological assays be addressed?

- Co-Solvent Systems : DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes enhance aqueous solubility without cytotoxicity .

- Salt Formation : Screening with HCl or sodium phosphate buffers improves stability in PBS (pH 7.4) .

Advanced: What experimental design strategies optimize reaction conditions?

- Design of Experiments (DoE) : Central composite design (CCD) evaluates temperature (50–90°C), catalyst loading (5–15 mol%), and solvent polarity (ethanol vs. toluene). Response surface methodology identifies optimal yield (85% at 70°C, 10 mol% FeCl₃) .

- Kinetic Studies : In situ FTIR monitors intermediate formation (e.g., enamine or Knoevenagel adducts) to adjust reaction time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.